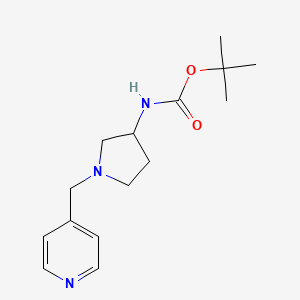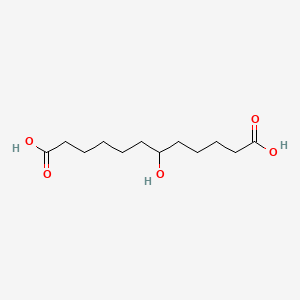
6-Hydroxydodecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxydodecanedioic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a 12-carbon chain with hydroxyl and carboxyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydodecanedioic acid can be achieved through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using recombinant microorganisms expressing specific enzymes, such as cytochrome P450 .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, Saccharomyces cerevisiae, a type of yeast, can be genetically modified to express enzymes that convert fatty acids from renewable sources into this compound. This method is eco-friendly and sustainable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxydodecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the carboxyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce diols .
Aplicaciones Científicas De Investigación
6-Hydroxydodecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing polymers and other complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Hydroxydodecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes involved in fatty acid oxidation. The compound’s hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
- 3-Hydroxydodecanedioic acid
- 12-Hydroxydodecanoic acid
- 1,12-Dodecanedioic acid
Uniqueness: 6-Hydroxydodecanedioic acid is unique due to its specific structure, which includes both hydroxyl and carboxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds. Additionally, its medium-chain length makes it particularly useful in synthesizing polymers and other high-performance materials .
Propiedades
Número CAS |
50870-54-7 |
|---|---|
Fórmula molecular |
C12H22O5 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
6-hydroxydodecanedioic acid |
InChI |
InChI=1S/C12H22O5/c13-10(7-4-5-9-12(16)17)6-2-1-3-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) |
Clave InChI |
RYJGFWCOGGWUAH-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(CCCCC(=O)O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


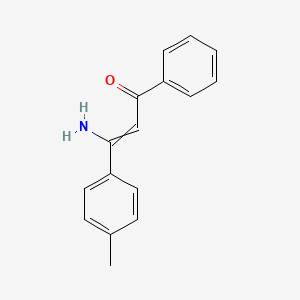
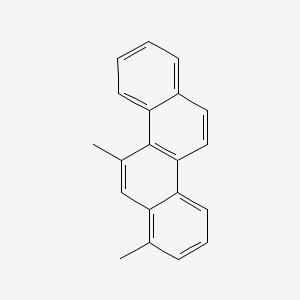


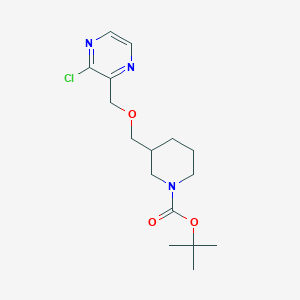
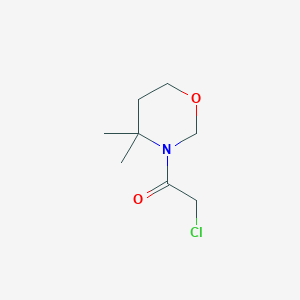
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)

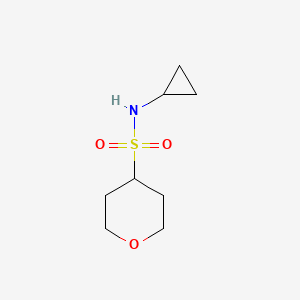
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)



